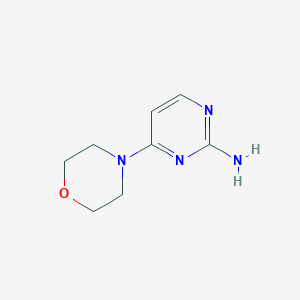

2-Amino-4-morpholin-4-yl-pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-8-10-2-1-7(11-8)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUSFEOPXQLLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332705 | |

| Record name | 2-Amino-4-morpholin-4-yl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861031-56-3 | |

| Record name | 2-Amino-4-morpholin-4-yl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pyrimidine Scaffold: a Cornerstone of Drug Discovery

The pyrimidine (B1678525) nucleus is a fundamental heterocyclic scaffold that has garnered immense interest from organic and medicinal chemists. researchgate.net Its prominence stems from its integral role in the very blueprint of life, forming the backbone of nucleobases in DNA and RNA. nih.govingentaconnect.comnih.gov This inherent biological relevance allows pyrimidine derivatives to readily interact with various enzymes and biomolecules within the cell. researchgate.net

The versatility of the pyrimidine ring system has led to its incorporation into a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. researchgate.net The ability to functionalize the pyrimidine core at multiple positions allows for the fine-tuning of a compound's physicochemical and biological properties, making it a highly adaptable template for drug design. researchgate.net Consequently, the pyrimidine scaffold is a recurring motif in many FDA-approved drugs and continues to be a focal point of research in the pursuit of novel therapeutic agents. researchgate.netresearchgate.net

The Morpholine Moiety: Enhancing Bioactivity in Pyrimidine Derivatives

The morpholine (B109124) ring is another heterocyclic structure frequently employed in medicinal chemistry, often to augment the therapeutic potential of a parent molecule. researchgate.netsci-hub.se This six-membered ring containing both an oxygen and a nitrogen atom can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. sci-hub.se

The Research Trajectory of 2 Amino 4 Morpholin 4 Yl Pyrimidine and Its Congeners

Conventional Synthetic Routes for Pyrimidine (B1678525) Core Formation

The foundational step in synthesizing many pyrimidine derivatives is the construction of the pyrimidine ring itself. A common and long-standing method is the condensation reaction between a species containing an N-C-N fragment, such as guanidine (B92328), and a three-carbon dielectrophilic component. nih.gov For instance, the reaction of guanidine hydrochloride with dimethyl malonate in the presence of a base like sodium methoxide (B1231860) leads to the formation of 2-amino-4,6-dihydroxypyrimidine. chemicalbook.com This product can then undergo further modifications.

Another conventional approach involves the reaction of β-dicarbonyl compounds or their equivalents with amidines. nih.gov These methods, while reliable, can sometimes require harsh reaction conditions and may result in moderate yields. nih.gov

Advanced Synthetic Approaches to Incorporate the Morpholine Substituent

Modern synthetic chemistry offers several efficient pathways to introduce the morpholine moiety onto the pyrimidine scaffold. These methods often provide better yields, milder reaction conditions, and greater functional group tolerance compared to more traditional techniques.

Nucleophilic Displacement Reactions on Halogenated Pyrimidines

A widely employed and effective strategy for introducing the morpholine group is through the nucleophilic aromatic substitution (SNAr) reaction on a pre-formed halogenated pyrimidine ring. rsc.orgnih.gov This typically involves reacting a chloropyrimidine derivative with morpholine, often in the presence of a base. nih.gov

For example, the synthesis of pyrimidine-morpholine hybrids can be achieved by first reacting a starting material like 3-methyl-6-chlorouracil with a benzyl (B1604629) bromide to form a benzylated pyrimidine intermediate. This intermediate is then reacted with morpholine in a basic medium to yield the final morpholine-substituted pyrimidine. nih.gov The reactivity of halogenated pyrimidines towards nucleophiles like morpholine makes this a versatile method. rsc.orgrsc.org

A general representation of this reaction is shown below:

Scheme 1: Nucleophilic displacement of a chlorine atom on a pyrimidine ring by morpholine.

| Reactant 1 | Reactant 2 | Conditions | Product |

| Halogenated Pyrimidine | Morpholine | Base, Reflux | Morpholine-substituted Pyrimidine |

Multi-Component Reactions for Pyrimidine Synthesis

Multi-component reactions (MCRs) have gained prominence as a sustainable and efficient method for constructing complex molecules like pyrimidines in a single step from three or more starting materials. nih.govacs.org This approach avoids the need for isolating intermediates, thereby saving time and resources. acs.org

One notable MCR for pyrimidine synthesis is the Biginelli reaction, which involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. foliamedica.bg While the classic Biginelli reaction is well-established, modern variations have expanded its scope and efficiency. For instance, iridium-catalyzed MCRs using amidines and alcohols have been developed, offering high regioselectivity and yields up to 93%. nih.govacs.org These reactions proceed through a sequence of condensation and dehydrogenation steps. nih.govacs.org

The general principle of a three-component reaction for pyrimidine synthesis is illustrated below:

Scheme 2: General scheme for a three-component pyrimidine synthesis.

| Component A | Component B | Component C | Catalyst/Conditions | Product |

| Aldehyde | β-Dicarbonyl Compound | Urea/Amidine | Acid/Base, Heat/Microwave | Substituted Pyrimidine |

Microwave-Assisted Synthetic Procedures

The application of microwave irradiation in organic synthesis has significantly accelerated the synthesis of pyrimidine derivatives. tandfonline.comeurekaselect.combenthamdirect.com This technique offers several advantages over conventional heating, including dramatically reduced reaction times, often from hours to minutes, and improved product yields. eurekaselect.combenthamdirect.comresearchgate.net

Microwave-assisted synthesis has been successfully applied to various pyrimidine-forming reactions, including the Biginelli condensation. foliamedica.bgtandfonline.com For example, the reaction of a 1,3-diketone, an aryl aldehyde, and (thio)urea can be efficiently carried out under microwave irradiation to produce pyrimidine derivatives in high yields (65-90%). tandfonline.com This method is considered a green chemistry approach due to its efficiency and often solvent-free or minimal solvent conditions. eurekaselect.comrsc.org

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Biginelli Reaction | Several hours | 8 minutes | Significant | tandfonline.comresearchgate.net |

| Chalcone condensation | Long reaction times | < 1 hour | 54-78% to higher | nih.govbenthamdirect.com |

Synthesis of Fused Pyrimidine Systems Bearing Morpholine Moieties

The synthesis of fused pyrimidine systems, where the pyrimidine ring is part of a larger polycyclic structure, is of significant interest in medicinal chemistry. The incorporation of a morpholine substituent into these fused systems can be a key step in developing new therapeutic agents.

Pyrido[3,2-d]pyrimidine and Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

Pyrido[2,3-d]pyrimidines represent an important class of fused heterocycles. nih.govmdpi.comresearchgate.net Their synthesis can be achieved through various strategies, often involving the construction of the pyrimidine ring onto a pre-existing pyridine (B92270) core or vice versa.

One approach involves the cyclization of o-aminonicotinonitrile derivatives. rsc.org For example, reacting 2-aminonicotinic acid with urea can form a pyrido[2,3-d]pyrimidine scaffold, which can then be further functionalized. nih.gov Subsequent reactions, such as chlorination followed by nucleophilic substitution with morpholine, can be used to introduce the desired substituent. mdpi.comnih.gov

Multi-component reactions are also employed for the synthesis of pyrido[2,3-d]pyrimidines. acs.org For instance, the reaction of 6-aminouracil (B15529) derivatives with aldehydes and malononitrile (B47326) can yield these fused systems. nih.gov The use of nanocatalysts or sustainable catalysts like β-cyclodextrin can enhance the efficiency and environmental friendliness of these reactions. acs.orgnih.gov

The synthesis of a pyrido[2,3-d]pyrimidine derivative, Vistusertib, involves the heteroannulation of an enaminone with 6-aminouracil, followed by chlorination and subsequent substitution reactions. mdpi.com Another example, AZD8055, is synthesized by the successive addition of 3S-methylmorpholine to a trichlorinated pyrido[2,3-d]pyrimidine intermediate. mdpi.com

| Fused System | Starting Materials | Key Steps | Reference |

| Pyrido[2,3-d]pyrimidine | 2-Aminonicotinic acid, Urea | Cyclization, Chlorination, Nucleophilic Substitution | nih.gov |

| Pyrido[2,3-d]pyrimidine | 6-Aminouracil, Aldehyde, Malononitrile | Multi-component reaction | nih.gov |

| Pyrido[2,3-d]pyrimidine | Enaminone, 6-Aminouracil | Heteroannulation, Chlorination | mdpi.com |

Chromeno[2,3-d]pyrimidine Derivatives

The fusion of pyrimidine with a chromene scaffold gives rise to chromeno[2,3-d]pyrimidines, a class of compounds with significant biological potential. A prevalent and efficient method for their synthesis involves multi-component reactions.

One common approach is a three-component condensation reaction. For instance, the reaction of barbituric acids, various aldehydes, and cyclohexane-1,3-diones in refluxing ethanol (B145695) with a catalytic amount of p-toluenesulfonic acid (p-TSA) for 3-10 hours yields chromeno[2,3-d]pyrimidine-triones in good yields. gsconlinepress.com This method is valued for its operational simplicity and straightforward work-up procedures. gsconlinepress.com Another variation of the three-component reaction involves the condensation of 2,3-dihydroxynaphthalene, 2-thiobarbituric acid, and aromatic aldehydes in glacial acetic acid under reflux, catalyzed by sulfuric acid, to produce benzo gsconlinepress.comnih.govchromeno[2,3-d]pyrimidine derivatives. researchgate.net

A two-step, one-pot synthesis has also been developed for 1H-chromeno[2,3-d]pyrimidine-5-carboxamides. This solvent-free method, conducted at ambient temperature, involves the initial condensation of 1,3-dimethyl barbituric acid and a salicylaldehyde, followed by reaction with an alkyl isocyanide, offering short reaction times and easy purification. nih.gov

Microwave-assisted synthesis has emerged as a rapid and efficient alternative. For example, treating 2-amino-3-cyano-4H-chromenes with formamidine (B1211174) acetate (B1210297) under solvent-free microwave irradiation for just 15 minutes affords 4-amino-5H-chromeno[2,3-d]pyrimidines in high yields (85–95%). researchgate.netresearchgate.net The starting 2-amino-3-cyano-4H-chromenes can themselves be synthesized via a microwave-assisted condensation of substituted resorcinol, malononitrile, and aromatic aldehydes, significantly reducing reaction times from 24 hours to 5 minutes. researchgate.net

The reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with an excess of aliphatic carboxylic acids in the presence of phosphoryl chloride (POCl3) under reflux conditions leads to the formation of 2-alkyl-5-aryl-8,8-dimethyl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones in high yields through a proposed tandem intramolecular Pinner/Dimroth rearrangement. iaea.org

Table 1: Synthesis of Chromeno[2,3-d]pyrimidine Derivatives

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Barbituric acids, aldehydes, cyclohexane-1,3-diones | p-TSA, refluxing ethanol, 3-10 h | Chromeno[2,3-d]pyrimidine-triones | Good | gsconlinepress.com |

| 2,3-Dihydroxynaphthalene, 2-thiobarbituric acid, aromatic aldehydes | H₂SO₄, glacial acetic acid, reflux | Benzo gsconlinepress.comnih.govchromeno[2,3-d]pyrimidine derivatives | - | researchgate.net |

| 1,3-Dimethyl barbituric acid, salicylaldehyde, alkyl isocyanide | Solvent-free, ambient temperature | 1H-Chromeno[2,3-d]pyrimidine-5-carboxamides | Good | nih.gov |

| 2-Amino-3-cyano-4H-chromenes, formamidine acetate | Microwave irradiation, solvent-free, 15 min | 4-Amino-5H-chromeno[2,3-d]pyrimidines | 85-95% | researchgate.netresearchgate.net |

| 2-Amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles, aliphatic carboxylic acids | POCl₃, reflux | 2-Alkyl-5-aryl-8,8-dimethyl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones | High | iaea.org |

Thienopyrimidine and Thiopyrano[4,3-d]pyrimidine Derivatives

The synthesis of thieno[2,3-d]pyrimidines, bioisosteres of the purine (B94841) scaffold, often begins with a substituted thiophene (B33073) ring. acs.org A common precursor is 2-aminothiophene-3-carbonitrile (B183302) or its corresponding carboxamide. Cyclization of 2-acylaminothiophene-3-carboxamide derivatives in the presence of a base can yield 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines. researchgate.net These can then be chlorinated with reagents like phosphoryl chloride (POCl₃) to produce 4-chlorothieno[2,3-d]pyrimidines. researchgate.netnih.gov The chloro substituent at the 4-position is a versatile handle for introducing various amines via nucleophilic substitution, leading to a diverse array of 4-amino-thieno[2,3-d]pyrimidine derivatives. researchgate.netnih.gov

For instance, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines were synthesized by first preparing the thieno[2,3-d]pyrimidin-4-one derivatives, followed by chlorination with POCl₃, and subsequent reaction with morpholine. nih.gov Another approach involves the reaction of 5-cyano-4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine with P₂S₅ in pyridine to form a pyrimidine-2,4-dithione, which can then be reacted with various electrophiles to construct the fused thiophene ring. gsconlinepress.com

The synthesis of the related thiopyrano[4,3-d]pyrimidine scaffold has also been explored. A multi-step synthesis was developed to produce 7-substituted-4-chloro-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidines. mdpi.com This route involves the initial formation of a piperidin-4-one derivative, followed by a Gewald reaction with ethyl cyanoacetate (B8463686) and sulfur, cyclization with formamidine acetate, and subsequent chlorination. mdpi.com Furthermore, a novel thiopyrano[4,3-d]pyrimidine derivative, 5-(4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine, was synthesized starting from dimethyl 3,3'-thiodipropionate through a five-step sequence involving cyclization, chlorination, substitution with morpholine, and a Suzuki coupling reaction. nih.gov

Table 2: Synthesis of Thieno- and Thiopyranopyrimidine Derivatives

| Precursor/Starting Material | Key Reaction Steps | Product Type | Reference |

|---|---|---|---|

| 2-Acylaminothiophene-3-carboxamide | Base-catalyzed cyclization, chlorination (POCl₃), amination | 4-Amino-thieno[2,3-d]pyrimidines | researchgate.net |

| Thieno[2,3-d]pyrimidin-4-one derivatives | Chlorination (POCl₃), substitution with morpholine | 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines | nih.gov |

| 5-Cyano-4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine | Reaction with P₂S₅, reaction with electrophiles | Thieno[2,3-d]pyrimidine derivatives | gsconlinepress.com |

| Piperidin-4-one | Gewald reaction, cyclization, chlorination | Tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidines | mdpi.com |

| Dimethyl 3,3'-thiodipropionate | Cyclization, chlorination, morpholine substitution, Suzuki coupling | 5-(4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine | nih.gov |

Oxazolo[5,4-d]pyrimidine (B1261902) Derivatives

The synthesis of the oxazolo[5,4-d]pyrimidine system, a structural analog of purine, can be broadly categorized into two main strategies: annulation of a pyrimidine ring onto a pre-existing, suitably functionalized oxazole (B20620), or the construction of the oxazole ring onto a pyrimidine precursor. nih.gov

The latter approach was used in the first synthesis of this ring system, where 2-mercapto-5-benzoylamino-4-hydroxypyrimidine was cyclized using phosphoryl trichloride. nih.gov A more contemporary example of building the pyrimidine ring involves starting with a C(2)-functionalized 5-aminooxazole-4-carbonitrile. nih.gov This versatile building block can undergo reaction with triethyl orthoformate to form an intermediate imidoester, which is then cyclized with an amine, such as aqueous methylamine, to yield the 7-substituted oxazolo[5,4-d]pyrimidine. nih.gov

Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another important class of purine analogs. A green and efficient approach for their synthesis is through a one-pot, three-component reaction. For example, the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in ethanol at 50 °C, catalyzed by tetra-n-butylammonium bromide (TBAB), provides polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in good yields (73-95%) and with short reaction times (60-80 minutes). researchgate.net Another green protocol utilizes β-cyclodextrin as a reusable promoter in water for the synthesis of these derivatives. researchgate.net

More complex, tricyclic pyrrolo[2,3-d]pyrimidine derivatives have also been synthesized. For instance, a series of 3-halo-substituted pyrrolo[2,3-d]pyrimidines were prepared in high yields, demonstrating the versatility of this core for further functionalization. nih.gov The synthesis of certain pyrrolo[2,3-d]pyrimidine derivatives has also been achieved through optimized Buchwald-Hartwig C-N cross-coupling reactions. researchgate.net

Table 3: Synthesis of Oxazolo- and Pyrrolopyrimidine Derivatives

| Heterocyclic System | Synthetic Approach | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Oxazolo[5,4-d]pyrimidine | Oxazole ring formation on a pyrimidine | 2-Mercapto-5-benzoylamino-4-hydroxypyrimidine, POCl₃ | nih.gov |

| Oxazolo[5,4-d]pyrimidine | Pyrimidine ring formation on an oxazole | 5-Aminooxazole-4-carbonitrile, triethyl orthoformate, amine | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | One-pot, three-component reaction | Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivatives, TBAB | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine | Green synthesis | β-cyclodextrin, water | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine | C-N cross-coupling | Buchwald-Hartwig reaction conditions | researchgate.net |

Derivatization Strategies for Enhancing Structural Diversity

The 2-aminopyrimidine moiety is a highly privileged structural motif in medicinal chemistry, and its derivatization is a key strategy for modulating biological activity and exploring structure-activity relationships (SAR). nih.govnih.govmdpi.com The presence of the amino group, along with other reactive sites on the pyrimidine ring, allows for a wide range of chemical transformations.

A common strategy involves the functionalization of a pre-existing aminopyrimidine core. For example, starting with 2-amino-4,6-dichloropyrimidine, a variety of amines can be introduced via nucleophilic substitution, often under solvent-free conditions, to generate a library of derivatives. mdpi.com The remaining chloro group can then be further functionalized, for instance, through Suzuki coupling reactions to introduce aryl or heteroaryl substituents, thereby significantly increasing structural diversity.

Direct C-H functionalization is a more modern and atom-economical approach. A platform for the C2-selective amination of pyrimidines has been developed, which proceeds through a pyrimidinyl iminium salt intermediate. nih.gov This method is compatible with a broad range of functional groups and allows for the introduction of various amine products. nih.gov

Furthermore, the amino group itself can be derivatized. For instance, it can react with electrophiles such as acid chlorides or isocyanates to form amides or ureas, respectively. These modifications can alter the electronic properties and hydrogen bonding capabilities of the molecule, which can be crucial for target binding. nih.gov The synthesis of stable hemiaminals from the reaction of 2-aminopyrimidine with nitrobenzaldehyde derivatives has also been reported, showcasing another avenue for derivatization. mdpi.com

The strategic modification of substituents at various positions of the pyrimidine ring has been shown to greatly influence biological activity. nih.govnih.gov For example, in a series of 2-aminopyrimidine-containing histamine (B1213489) H4 receptor ligands, systematic modification of the core pyrimidine moiety and its substituents at positions 4, 5, and 6 led to the optimization of potency. nih.gov This highlights the importance of generating diverse libraries of compounds to fully explore the chemical space around a given scaffold.

Anticancer and Antiproliferative Activities

Derivatives of this compound have shown notable potential as anticancer and antiproliferative agents. nih.govrsc.org The core structure of pyrimidine is a fundamental component of DNA and RNA, and its analogues have been successfully developed into clinically active anticancer drugs like 5-fluorouracil. nih.govnih.gov The versatility of the pyrimidine ring allows for substitutions that can lead to potent and selective inhibition of various protein kinases, which are often dysregulated in cancer. nih.govresearchgate.net The morpholine group, in particular, is recognized for its favorable pharmacological properties, including its ability to form hydrogen bonds. frontiersin.org

A variety of hybrid molecules incorporating the pyrimidine-morpholine structure have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. nih.govfrontiersin.org For instance, a series of novel pyrimidine-morpholine hybrids demonstrated significant antiproliferative activity against human colon cancer (SW480) and breast cancer (MCF-7) cell lines. nih.gov One of the most potent compounds from this series, compound 2g , exhibited an IC50 value of 5.10 ± 2.12 μM against the SW480 cell line, which is comparable to the standard chemotherapeutic agent 5-Fluorouracil (5-FU). nih.govfrontiersin.org

Kinase Inhibition Profiles

The primary mechanism through which many this compound derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a crucial role in signal transduction pathways that regulate cell growth, proliferation, and survival.

The PI3K/Akt/mTOR signaling pathway is frequently overactivated in a wide range of human cancers, making it a prime target for anticancer drug development. nih.govnih.gov Several derivatives of this compound have been identified as potent inhibitors of PI3K and mTOR. The development of dual PI3K/mTOR inhibitors is a promising strategy to overcome resistance and enhance therapeutic efficacy. nih.govnih.govmedchemexpress.com

A study focused on morpholinopyrimidine-5-carbonitrile derivatives led to the identification of compounds with dual PI3K/mTOR inhibitory activity. nih.gov These compounds were designed as hybrid molecules incorporating the essential pharmacophoric features of PI3K/mTOR inhibitors. nih.gov Similarly, a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives were developed as structurally novel and potent dual PI3K/mTOR inhibitors. nih.govmedchemexpress.com The morpholino pyrimidine compound WJD008 was specifically noted for its ability to inhibit the kinase activity of PI3K p110α and for its broad antiproliferative efficacy against a panel of cancer cells. nih.gov

| Compound/Derivative Class | Target Kinase(s) | Key Findings |

| Morpholinopyrimidine-5-carbonitrile derivatives | PI3K/mTOR | Designed as hybrid antitumor agents with dual inhibitory function. nih.gov |

| 2-Amino-4-methylpyrido[2,3-d]pyrimidine derivatives | PI3K/mTOR | Identified as structurally novel and potent dual inhibitors. nih.govmedchemexpress.com |

| WJD008 (Morpholino pyrimidine) | PI3K p110α | Potent inhibition of PI3K p110α and broad antiproliferative activity. nih.gov |

The BRAF kinase is a key component of the Ras/RAF/MEK signaling pathway, and mutations in the BRAF gene, such as BRAFV600E, are found in a significant percentage of certain cancers, including melanoma. nih.govnih.gov The development of dual inhibitors that target both the PI3K/AKT/mTOR and Ras/RAF/MEK pathways is an emerging strategy to improve treatment outcomes and combat acquired resistance. nih.gov

In this context, 2-(2-aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-(N-cyclopropyl-N-(1-benzoylpiperidin-4-yl))triazines/pyrimidines were designed as dual PI3K and BRAF inhibitors. nih.gov Several compounds from this series, namely A6, A7, A9, and A11 , demonstrated remarkable inhibitory activity against both PI3Kα and BRAFV600E, along with potent antiproliferative effects in various cancer cell lines. nih.gov

| Compound/Derivative Class | Target Kinase(s) | Key Findings |

| 2-(2-aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-(N-cyclopropyl-N- (1-benzoylpiperidin-4-yl))triazines/pyrimidines | PI3Kα and BRAFV600E | Compounds A6, A7, A9, and A11 showed potent dual inhibition and antiproliferative activity. nih.gov |

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.govmdpi.com CDK2, in particular, plays a crucial role in the G1/S phase transition, and its inhibition can lead to cell cycle arrest and apoptosis. nih.govmdpi.com

Derivatives of 2-aminopyrimidine have been extensively studied as CDK inhibitors. For example, a series of (4-pyrazolyl)-2-aminopyrimidines were developed as a potent class of CDK2 inhibitors with selectivity over other CDKs. nih.gov Another study identified N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines as potent CDK2 inhibitors, with compound 15 showing a Ki value of 0.005 µM. mdpi.com While not all of these are direct derivatives of this compound, the 2-aminopyrimidine core is a key feature for CDK inhibition. 2-Anilino-4-(thiazol-5-yl)pyrimidine derivatives have also been identified as potent CDK inhibitors, with some compounds showing high selectivity for CDK9 over CDK2. acs.orgresearchgate.net

| Compound/Derivative Class | Target Kinase(s) | IC50/Ki |

| (4-Pyrazolyl)-2-aminopyrimidines | CDK2 | Compound 17 : IC50 = 0.29 nM nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Compound 15 : Ki = 0.005 µM mdpi.com |

| 2-Anilino-4-(thiazol-5-yl)pyrimidines | CDK9, CDK2 | Compound 12u : IC50 = 7 nM (CDK9) acs.org |

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a significant role in cancer development and progression. nih.gov The 2,4-diaminopyrimidine (B92962) scaffold is considered an attractive starting point for designing FAK inhibitors. nih.gov

A series of 2,4-dianilinopyrimidine derivatives containing a 4-(morpholinomethyl)phenyl moiety at the N2 position were designed and synthesized as FAK inhibitors. nih.gov Among these, compound 8a displayed potent anti-FAK activity with an IC50 of 0.047 ± 0.006 μM and showed selective antiproliferative effects against H1975 and A431 cancer cell lines. nih.gov

| Compound/Derivative Class | Target Kinase | IC50 (FAK) | Antiproliferative IC50 |

| 2,4-dianilinopyrimidine derivatives with 4-(morpholinomethyl)phenyl | FAK | Compound 8a : 0.047 ± 0.006 μM | H1975 cells : 0.044 ± 0.011 μMA431 cells : 0.119 ± 0.036 μM nih.gov |

The pyrimidine scaffold has also been utilized to develop inhibitors for less-studied kinases that are implicated in diseases like neurodegeneration. nih.gov A library of aminopyrimidine analogs was created by modifying the side chains at the 2- and 4-positions of the pyrimidine core. nih.gov This approach led to the identification of potent inhibitors for understudied kinases such as DRAK1, BMP2K, and MARK3/4. nih.gov

Several analogs, including compounds 4, 7, 9, 18, and 22 , showed submicromolar activity in a DRAK1 NanoBRET assay. nih.gov This highlights the potential of the aminopyrimidine scaffold to generate tool compounds for elucidating the functions of these understudied kinases. nih.gov

| Compound | Target Kinase(s) | Activity |

| 4, 7, 9, 18, 22 | DRAK1 | Submicromolar activity in NanoBRET assay. nih.gov |

| Aminopyrimidine library | DRAK1, MARK3, MARK4 | Potent inhibition observed for some compounds. nih.gov |

Signal Transducers and Activators of Transcription 6 (STAT6) Pathway Modulation

The Signal Transducer and Activator of Transcription 6 (STAT6) is a pivotal regulator of the T-helper cell 2 (Th2) immune response and is considered a therapeutic target for allergic diseases. nih.govresearchgate.net In the search for potent and orally bioavailable STAT6 inhibitors, a series of 4-benzylaminopyrimidine-5-carboxamide derivatives, which include the this compound scaffold, have been synthesized and evaluated. nih.govresearchgate.net

One notable derivative, 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide (also known as YM-341619 or AS1617612), demonstrated potent inhibition of STAT6 with an IC₅₀ value of 0.70 nM. nih.govresearchgate.net This compound also effectively inhibited the interleukin (IL)-4 induced differentiation of mouse spleen T cells into Th2 cells, with an IC₅₀ of 0.28 nM, without impacting the IL-12 induced differentiation of T-helper 1 (Th1) cells. nih.govresearchgate.net The STAT6 protein is activated by IL-4 and IL-13, playing a significant role in Th2 differentiation, making it a prime target for conditions like asthma and atopic diseases. researchgate.net

In Vitro Cytotoxicity Against Diverse Human Cancer Cell Lines

Derivatives of pyrimidine have been a subject of extensive research for their anticancer properties. nih.gov Newly synthesized pyrimidopyrimidines and 2-(substituted-pyrazolyl)pyrimidine derivatives have been evaluated for their in vitro cytotoxic activities against several cancerous cell lines, including colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2). nih.gov

Some of these compounds exhibited high cytotoxic activities, with IC₅₀ values comparable to the reference drug doxorubicin (B1662922) across the studied cancer cell lines, while showing good safety profiles on normal human lung fibroblast cells. nih.gov Specifically, certain pyrrolo[2,3-d]pyrimidine derivatives have shown potent cytotoxic activity against various human cancer cell lines, including A549 (lung), PC3 (prostate), SW480 (colon), and MCF-7 (breast). nih.gov For instance, one derivative displayed an IC₅₀ value of 0.19 µM against PC3 cells, while others were potent against MCF-7 and A549 cells with IC₅₀ values of 1.66 µM and 4.55 µM, respectively. nih.gov

| Compound Type | Cell Line | Activity | Reference |

|---|---|---|---|

| Pyrimidopyrimidines | HCT-116, MCF-7, HEPG-2 | High cytotoxicity, comparable to doxorubicin | nih.gov |

| Pyrrolo[2,3-d]pyrimidines | PC3 | IC₅₀ = 0.19 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidines | MCF-7 | IC₅₀ = 1.66 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidines | A549 | IC₅₀ = 4.55 µM | nih.gov |

Mechanisms of Cellular Growth Inhibition and Apoptosis Induction

The anticancer effects of pyrimidine derivatives are often mediated through the induction of apoptosis and inhibition of the cell cycle. nih.govresearchgate.net These compounds can interfere with DNA integrity, either through incorporation during replication or by affecting DNA repair mechanisms, which leads to stalled replication forks and the termination of the DNA chain. nih.gov This DNA damage is recognized by sensor proteins like ATM, ATR, and DNA-PK, which in turn activate checkpoint pathways that halt cell cycle progression and signal for DNA repair. nih.gov If the cellular damage is too extensive for repair, these pathways will trigger apoptosis. nih.gov

Studies on pyrrolo[2,3-d]pyrimidine derivatives have shown that their cytotoxic activity is mediated by apoptosis, as evidenced by a significant increase in the percentage of late apoptotic cells and cell cycle arrest at various stages. nih.gov Western blot analysis has confirmed that these compounds induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov

Anti-inflammatory Activities

The pyrimidine scaffold is a core component of several clinically approved anti-inflammatory drugs. rsc.orgrsc.org The anti-inflammatory effects of pyrimidine derivatives are largely attributed to their ability to inhibit key inflammatory mediators. rsc.org

Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2)

A primary mechanism of action for many anti-inflammatory agents, including pyrimidine derivatives, is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. rsc.org Research has focused on developing pyrimidine-based compounds that can selectively inhibit COX-2 over COX-1 to reduce gastrointestinal side effects. nih.govnih.gov

In a study of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives, two compounds, V4 and V8, were found to significantly reduce the mRNA and protein expression of COX-2 in LPS-stimulated RAW 264.7 macrophage cells. rsc.orgresearchgate.net Molecular docking studies have suggested a strong affinity of these compounds for the active site of COX-2. rsc.orgresearchgate.net Other pyrimidine derivatives have also demonstrated high selectivity towards COX-2 inhibition, with performance comparable to the established drug meloxicam. nih.govnih.gov

Lipoxygenase (LOX) Enzyme Inhibition

Lipoxygenases (LOX) are another class of enzymes involved in the inflammatory response, catalyzing the production of pro-inflammatory mediators like leukotrienes. nih.gov A series of novel piperidine (B6355638) pyrimidine cinnamic acid amides were designed and synthesized to act as LOX inhibitors. nih.gov Among the tested derivatives, two compounds were identified as highly potent LOX inhibitors, with IC₅₀ values of 10.7 µM and 1.1 µM. nih.gov Molecular docking studies have supported these experimental findings, indicating a strong interaction with the lipoxygenase enzyme. nih.gov

Modulation of Inflammatory Cytokine Production (e.g., TNF-α, IL-1β)

The anti-inflammatory properties of pyrimidine derivatives also extend to their ability to modulate the production of pro-inflammatory cytokines. rsc.org These compounds have been shown to inhibit the expression of crucial inflammatory mediators such as tumor necrosis factor-α (TNF-α) and various interleukins. rsc.org By downregulating the production of these cytokines, this compound derivatives can help to control the inflammatory cascade.

Antimicrobial Efficacy

The pyrimidine nucleus is a fundamental component of various biologically important molecules and has been a focal point for the synthesis of novel antimicrobial agents. ijpsjournal.comgsconlinepress.comjneonatalsurg.com The ongoing challenge of antimicrobial resistance has spurred the investigation of new chemical scaffolds, with 2-aminopyrimidine derivatives showing considerable promise due to their broad-spectrum properties. ijpsjournal.comnih.gov

Derivatives of pyrimidine have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govjneonatalsurg.com A study focused on a series of 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamines identified several compounds with broad-spectrum antibacterial efficacy. uni-saarland.de

One of the most potent compounds in this series, bearing a 4-chlorophenyl substituent, exhibited a Minimum Inhibitory Concentration (MIC) of 1 µg/mL against a methicillin-resistant and vancomycin-intermediate Staphylococcus aureus (MRSA/VISA) strain (Mu50). uni-saarland.de This same compound showed an MIC of 2 µg/mL against other tested strains, including Staphylococcus aureus (Newman MSSA, N315 MRSA/VSSA) and Escherichia coli ΔacrB. uni-saarland.de Another compound in the series showed good potency against S. aureus strains with an MIC of 2 µg/mL and promising activity against E. coli ΔacrB with an MIC of 4 µg/mL. uni-saarland.de

Further research into pyridothienopyrimidine derivatives revealed potent activity, particularly against Gram-negative bacteria. nih.gov A 4'-(4-methylpiperazin-1-yl) derivative was notably active against all tested bacterial strains, with MIC values ranging from 7.81 to 15.63 μg/mL, which was comparable or superior to the antibiotic amoxicillin. nih.gov Other derivatives in this class also showed significant activity against Bacillus subtilis. nih.gov

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-Aryl-N2,N4-dibutylpyrimidine-2,4-diamine (with 4-chlorophenyl) | S. aureus (Mu50 MRSA/VISA) | 1 | uni-saarland.de |

| 5-Aryl-N2,N4-dibutylpyrimidine-2,4-diamine (with 4-chlorophenyl) | S. aureus (Newman MSSA, N315 MRSA/VSSA), E. coli ΔacrB | 2 | uni-saarland.de |

| 5-Aryl-N2,N4-dibutylpyrimidine-2,4-diamine (Prototype) | S. aureus (Mu50 MRSA/VISA) | 2 | uni-saarland.de |

| 5-Aryl-N2,N4-dibutylpyrimidine-2,4-diamine (Prototype) | E. coli ΔacrB | 4 | uni-saarland.de |

| 4'-(4-methylpiperazin-1-yl)-pyridothienopyrimidine | Various Gram-positive and Gram-negative strains | 7.81 - 15.63 | nih.gov |

| 4'-amine-pyridothienopyrimidine derivatives | B. subtilis | 15.63 | nih.gov |

Pyrimidine derivatives have also been recognized for their significant fungicidal properties, leading to the development of several commercial fungicides used in agriculture. nih.gov Research has focused on synthesizing novel pyrimidine compounds to combat various phytopathogenic fungi. nih.govnih.gov

In one study, newly synthesized pyrimidine derivatives were tested in vitro against fourteen types of plant-pathogenic fungi. nih.gov The results showed that many of the tested compounds possessed significant fungicidal activity, with some demonstrating higher potency than commercial fungicides like flumorph (B1672888) and dimethomorph (B118703) against certain fungi. nih.govresearchgate.net

Another study focused on pyrimidine derivatives containing an amide moiety and evaluated their in vitro antifungal activity against fungi responsible for kiwifruit soft rot disease, such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.gov Several compounds showed good to excellent inhibition rates. For instance, compounds 5f and 5o demonstrated 100% inhibition against Phomopsis sp. at a concentration of 50 µg/ml, outperforming the commercial fungicide Pyrimethanil, which had an inhibition rate of 85.1%. nih.gov Compound 5o was particularly effective, with an EC50 value of 10.5 µg/ml against Phomopsis sp., which was significantly better than that of Pyrimethanil (32.1 µg/ml). nih.gov

| Compound Derivative | Fungal Species | Inhibition Rate (%) at 50 µg/ml | Reference |

|---|---|---|---|

| 5f (5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) | Phomopsis sp. | 100 | nih.gov |

| 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) | Phomopsis sp. | 100 | nih.gov |

| 5i | B. dothidea | 82.1 | nih.gov |

| 5l | B. dothidea | 81.1 | nih.gov |

| 5n | B. dothidea | 84.1 | nih.gov |

| 5o | B. dothidea | 88.5 | nih.gov |

| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | nih.gov |

| Pyrimethanil (Control) | B. dothidea | 84.4 | nih.gov |

The structural framework of pyrimidine is a key feature in numerous compounds with antiviral activity. nih.govnih.gov Research has demonstrated the efficacy of pyrimidine derivatives against a variety of viruses, including Herpes Simplex Virus (HSV). jneonatalsurg.comnih.gov

A high-throughput screening of compounds identified a 2-amino thiazole (B1198619) derivative, T157602, as a specific inhibitor of HSV DNA replication. nih.gov This compound was found to inhibit the helicase activity of the HSV UL5-UL8-UL52 helicase-primase complex with a 50% inhibitory concentration (IC50) of 5 μM. It also inhibited the primase activity of the same complex, albeit at a higher concentration (IC50 = 20 μM). nih.gov Genetic analysis of viruses resistant to T157602 confirmed that the molecular target of the compound is the UL5 helicase component of the helicase-primase complex. nih.gov

Further studies have explored other pyrimidine-based structures for their antiviral potential. For instance, 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and evaluated, with some compounds featuring a cyclopropylamino group showing notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

Immunomodulatory Effects

Beyond their antimicrobial capabilities, this compound derivatives have emerged as significant modulators of the immune system. Their activity is particularly relevant in the context of allergic diseases, where they can interfere with key signaling pathways that drive the inflammatory response.

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13). researchgate.net As a key regulator of the T-helper 2 (Th2) cell immune response, STAT6 is considered an important therapeutic target for allergic conditions like asthma and atopic diseases. researchgate.netnih.gov

In the search for potent and orally bioavailable STAT6 inhibitors, a series of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives were synthesized and evaluated. nih.gov One particular compound, 25y (also known as YM-341619 or AS1617612), demonstrated highly potent STAT6 inhibition with an IC50 value of 0.70 nM. researchgate.netnih.gov This highlights the potential of the this compound scaffold in designing powerful inhibitors for allergic disease therapy.

The differentiation of T-helper cells into the Th2 lineage is a pivotal event in the pathogenesis of allergic diseases, driven primarily by IL-4. researchgate.netnih.gov Since STAT6 is essential for this process, inhibitors of STAT6 are also expected to block Th2 differentiation.

The potent STAT6 inhibitor, compound 25y , was also tested for its effect on T-cell differentiation. researchgate.netnih.gov It was found to effectively inhibit the IL-4-induced differentiation of mouse spleen T cells into Th2 cells, with an IC50 of 0.28 nM. researchgate.netnih.gov Importantly, this inhibition was selective, as the compound did not affect the differentiation of T-helper 1 (Th1) cells induced by IL-12. researchgate.netnih.gov This specific targeting of the Th2 pathway underscores the therapeutic potential of these derivatives in managing allergic inflammation without causing broader immunosuppression.

| Compound | Biological Target/Process | IC50 (nM) | Reference |

|---|---|---|---|

| 25y (YM-341619, AS1617612) | STAT6 Inhibition | 0.70 | researchgate.netnih.gov |

| Th2 Differentiation Inhibition | 0.28 | researchgate.netnih.gov |

Neurological and Neurodegenerative Disease Applications

The unique structure of this compound derivatives has prompted investigations into their potential applications in the complex field of neurological and neurodegenerative disorders. Research has focused on their ability to interact with specific receptors in the central nervous system and to provide protective effects to neurons.

Adenosine (B11128) A2A receptor antagonists are a significant area of research for the treatment of Parkinson's disease (PD). nih.gov These receptors are highly concentrated in the basal ganglia, a part of the brain crucial for motor control. In PD, the loss of dopamine-producing neurons leads to motor impairments. A2A receptor antagonists have been shown to counteract these effects by modulating dopamine (B1211576) receptor signaling, which can help normalize motor function. nih.gov

The therapeutic potential of A2A antagonists is supported by preclinical studies in animal models of PD, where they have demonstrated the ability to alleviate parkinsonian symptoms. nih.govnih.gov This has made the adenosine A2A receptor a key target for developing new treatments for this neurodegenerative disease. nih.gov Although various chemical structures have been explored for A2A receptor antagonism, the development of compounds with optimal selectivity, solubility, and pharmacokinetic properties remains a challenge. nih.gov

Beyond symptom management, there is growing interest in the neuroprotective capabilities of compounds targeting the A2A adenosine receptor. Inhibition of these receptors has been linked to neuroprotective effects in various animal models. nih.gov This suggests that A2A antagonists may not only help with the motor symptoms of neurodegenerative diseases but could also slow down the underlying disease progression.

In the context of Alzheimer's disease (AD), oxidative stress is recognized as a major contributor to the neuronal damage observed. mdpi.com Research into new pyrimidopyrimidine derivatives has identified compounds with significant neuroprotective and antioxidant properties. mdpi.com For instance, certain N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines have shown the ability to protect neuronal cells from oxidative stress-induced death and to inhibit the aggregation of beta-amyloid, a key pathological hallmark of AD. mdpi.com

Table 1: Neuroprotective Activity of Selected Pyrimidopyrimidine Derivatives

| Compound | Concentration (µM) | Neuroprotective Effect (%) against H₂O₂-induced cell death |

|---|---|---|

| 4g | 0.1 | 47 |

| 1 | 68 | |

| 5 | 77 | |

| 4h | 0.1 | 25 |

| 1 | 45 | |

| 5 | 60 | |

| 4i | 0.1 | 68 |

| 1 | 118 | |

| 5 | 95 | |

| 4j | 0.1 | 67 |

| 1 | 46 | |

| 5 | 30 |

Data sourced from a study on new pyrimidopyrimidine derivatives. mdpi.com

Other Pharmacological Activities

The versatility of the this compound scaffold extends to other pharmacological areas, including pain management, antioxidant effects, and the modulation of platelet activity.

Derivatives of 2-aminopyrimidine have been investigated for their potential as pain-relieving agents. Studies have shown that certain pyrimidine derivatives exhibit significant analgesic activity. nih.gov For example, research on derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid demonstrated an analgesic effect that surpassed that of the reference drug, metamizole. chimicatechnoacta.ruresearchgate.net This highlights the potential of this chemical class in the development of new analgesics.

The antioxidant properties of pyrimidine derivatives are another area of active research. researchgate.netmdpi.com Oxidative stress is implicated in a wide range of diseases, and compounds that can counteract this process are of great interest. mdpi.com Certain pyrimidine derivatives have been shown to be potent inhibitors of lipid peroxidation, a key process in cellular damage caused by oxidative stress. nih.gov For instance, specific pyrimidine derivatives, such as 2a and 2f in one study, were identified as strong inhibitors of lipoxygenase, an enzyme involved in inflammatory and oxidative pathways. nih.gov

Table 2: Lipoxygenase Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| 2a | 42 |

| 2f | 47.5 |

| Chalcone 1g | 17 |

Data from a study on pyrimidine derivatives as antioxidant and anticancer agents. nih.gov

Uncontrolled platelet aggregation can lead to serious cardiovascular events. nih.gov Derivatives of 2-aminopyrimidine have been synthesized and evaluated for their ability to inhibit this process. nih.gov Some of these compounds have shown promising activity against platelet aggregation induced by agents like arachidonic acid. nih.govnih.gov In one study, 2-aminopyrimidine derivatives were found to be more active than 4,6-diaminopyrimidines in this regard. nih.gov Specifically, compounds with a fluorine substituent on the phenyl ring were among the most active. nih.gov

Table 3: Anti-platelet Aggregation Activity of Selected 2-Aminopyrimidine Derivatives

| Compound | IC₅₀ (µM) against Arachidonic Acid-Induced Aggregation |

|---|---|

| Ia | 36.75 |

| Ib | 72.4 |

| IB | 62.5 |

| II16 | 80 |

Data from a study on the antiplatelet aggregation activity of 2-aminopyrimidine derivatives. nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. acs.orgnih.gov The enzyme functions as a membrane-associated zinc hydrolase, catalyzing the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid. nih.govnih.gov Given its central role in producing these bioactive lipids, NAPE-PLD has emerged as a significant therapeutic target. The development of potent and selective inhibitors for this enzyme is a critical area of research for modulating NAE signaling pathways. nih.gov

Initial efforts to identify small-molecule inhibitors of NAPE-PLD yielded compounds with only moderate to poor potency, such as the quinazoline (B50416) sulfonamide derivative ARN19874 and the disinfectant hexachlorophene. acs.orgresearchgate.net A significant breakthrough came from a high-throughput screening campaign of approximately 350,000 compounds, which identified a novel pyrimidine-4-carboxamide (B1289416) scaffold as a promising starting point for potent NAPE-PLD inhibitors. acs.org

One of the initial hits from this screening was compound 2 , N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide, which demonstrated sub-micromolar activity. nih.gov This discovery prompted extensive structure-activity relationship (SAR) studies to optimize the potency and physicochemical properties of this new class of inhibitors based on the pyrimidine-4-carboxamide core. acs.org

The optimization efforts focused on modifying three key positions of the pyrimidine scaffold: the R1 amide substituent, the C2 position, and the C6 position. The research revealed that while changes at the R1 position did not lead to improved inhibitory activity, modifications at the C2 and C6 positions were crucial for enhancing potency. acs.org Specifically, replacing the morpholine group at the C6 position of the initial hit compound with an (S)-3-hydroxypyrrolidine moiety significantly improved activity. nih.gov This structural change, combined with other modifications, led to the development of LEI-401, a potent and selective NAPE-PLD inhibitor with nanomolar efficacy. acs.orgnih.gov LEI-401 was found to reduce NAE levels, including anandamide, in neuronal cells. acs.org

The inhibitory activity of several key pyrimidine-4-carboxamide derivatives against human NAPE-PLD is detailed in the table below.

Inhibitory Potency of Pyrimidine Derivatives against NAPE-PLD

| Compound | Structure | pIC50 | Ki (μM) |

|---|---|---|---|

| LEI-401 (1) | N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide | 7.14 ± 0.04 | 0.086 |

| Hit Compound (2) | N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide | 6.09 ± 0.04 | 0.30 |

| Compound (7) | N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-(methyl(phenethyl)amino)pyrimidine-4-carboxamide | - | 0.086 |

Data sourced from multiple studies. acs.orgnih.gov

These findings underscore the significance of the pyrimidine-4-carboxamide scaffold in designing potent and selective inhibitors of NAPE-PLD. The detailed SAR studies have provided a clear roadmap for further optimization, paving the way for novel pharmacological tools to investigate the physiological and pathological roles of the NAE signaling system. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide (LEI-401) |

| N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide |

| N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-(methyl(phenethyl)amino)pyrimidine-4-carboxamide |

| ARN19874 |

| Hexachlorophene |

Structure Activity Relationship Sar Studies and Lead Optimization of 2 Amino 4 Morpholin 4 Yl Pyrimidine Analogues

Identification of Pharmacophoric Elements Critical for Bioactivity

The core structure of 2-amino-4-morpholin-4-yl-pyrimidine possesses key pharmacophoric features that are essential for its biological activity. The pyrimidine (B1678525) ring acts as a central scaffold, with the 2-amino group and the 4-morpholino substituent being critical for interaction with biological targets. The nitrogen atoms within the pyrimidine ring and the morpholine (B109124) moiety, along with the exocyclic amino group, can participate in crucial hydrogen bonding interactions with target proteins. taylorandfrancis.comjchemrev.com The morpholine ring, with its saturated heterocyclic structure, contributes to the molecule's metabolic stability and provides a vector for substitution to explore the surrounding chemical space. taylorandfrancis.com The oxygen atom in the morpholine ring can also form hydrogen bonds, further anchoring the molecule in the binding pocket of the target. jchemrev.com

Rational Design and Synthesis of Library Compounds

The rational design of this compound analogues often begins with a deep understanding of the target's three-dimensional structure, if available. researchgate.net Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) analysis are frequently employed to predict how modifications to the lead structure will affect its binding affinity and selectivity. nih.govnih.gov These in silico approaches help in prioritizing which analogues to synthesize, thereby saving time and resources. nih.gov

The synthesis of libraries of these compounds allows for a systematic exploration of the chemical space around the core scaffold. nih.gov Common synthetic strategies involve the modification of the pyrimidine and morpholine rings. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are used to introduce a variety of substituents onto the pyrimidine core. researchgate.net Multicomponent reactions have also been utilized to efficiently generate a diverse set of derivatives. nih.gov The synthesis of these compound libraries is a crucial step in building a comprehensive SAR profile, which in turn guides further optimization efforts. frontiersin.org

Impact of Substituent Modifications on Efficacy and Selectivity

The efficacy and selectivity of this compound analogues can be significantly modulated by introducing various substituents at different positions on the pyrimidine and morpholine rings.

Modifications at the 2, 4, 5, and 6 positions of the pyrimidine ring have been extensively explored to improve the pharmacological properties of this class of compounds. nih.gov

Position 2: The 2-amino group is often a key interaction point. Modifications here can influence binding affinity and selectivity. For instance, substitution on the amino group can alter its hydrogen bonding capacity and introduce steric bulk, which can be either beneficial or detrimental depending on the target's topology. nih.gov In some cases, replacing the amino group with other functionalities has been investigated. nih.gov

Position 4: The 4-morpholino group is another critical element. While the morpholine itself is often retained for its favorable properties, its connectivity to the pyrimidine ring can be altered.

Position 5: Introduction of substituents at the 5-position of the pyrimidine ring can significantly impact activity. For example, the introduction of a bromine atom at this position has been shown to be a key modification in developing selective Aurora A kinase inhibitors. mdpi.com In other cases, introducing an amino group at C-5 has been a strategy to convert antiviral agents into antitumor agents. nih.gov

Position 6: Substitutions at the 6-position have also been shown to influence activity. For example, in a series of thieno[2,3-d]pyrimidines, a 4-fluorophenyl substitution at the 6-position of the pyrimidine ring was found to be important for activity. researchgate.net

The following table summarizes the impact of substitutions at various positions of the pyrimidine ring on the activity of this compound analogues:

| Position | Modification | Impact on Activity | Reference |

| 2 | Substitution on the amino group | Can alter hydrogen bonding and introduce steric bulk | nih.gov |

| 5 | Introduction of a bromine atom | Key for developing selective Aurora A kinase inhibitors | mdpi.com |

| 5 | Introduction of an amino group | Can convert antiviral agents into antitumor agents | nih.gov |

| 6 | 4-fluorophenyl substitution | Important for activity in thieno[2,3-d]pyrimidines | researchgate.net |

Replacing the morpholine ring with other cyclic amines, such as piperidine (B6355638) or piperazine, can alter the compound's basicity, lipophilicity, and hydrogen bonding capacity, thereby affecting its target engagement and pharmacokinetic profile. taylorandfrancis.comresearchgate.net For example, in a series of PI3Kβ inhibitors, the morpholine moiety was found to be important for selectivity. researchgate.net The introduction of bridged morpholines has been shown to dramatically improve selectivity for mTOR over PI3Kα by exploiting a deeper pocket in the mTOR active site. researchgate.net

The following table illustrates the effects of modifying or replacing the morpholine ring:

| Modification/Replacement | Effect | Example | Reference |

| Bridged Morpholines | Increased selectivity for mTOR over PI3Kα | Subnanomolar mTOR IC50 values with up to 26,000-fold selectivity | researchgate.net |

| Piperidine/Piperazine | Alters basicity, lipophilicity, and hydrogen bonding | Can modulate target engagement and pharmacokinetics | taylorandfrancis.comresearchgate.net |

| Thiomorpholine | Can act as a bioactive isostere | Used in the development of various enzyme inhibitors | jchemrev.com |

The introduction of bridging linkers and the creation of fused ring systems have been powerful strategies to enhance the potency and selectivity of this compound analogues. Fusing an additional ring to the pyrimidine core can rigidify the molecule, locking it into a more favorable conformation for binding and potentially increasing its affinity for the target. nih.gov

For instance, the development of fused bicyclic pyrimidine derivatives has led to potent inhibitors of STAT6. medchemexpress.cn Thieno[3,2-d]pyrimidine derivatives, which feature a thiophene (B33073) ring fused to the pyrimidine, have been explored as potent antitumor agents. nih.gov Similarly, thiopyrano[4,3-d]pyrimidine derivatives have been designed as dual PI3Kα/mTOR inhibitors. researchgate.net The nature of the fused ring and the substituents on it can be fine-tuned to optimize interactions with the target protein.

Lead Compound Identification and Development (e.g., YM-341619, AS1810722, LEI-401)

Through extensive SAR studies and lead optimization, several potent and selective inhibitors based on the this compound scaffold have been identified and advanced into preclinical and clinical development. solubilityofthings.comnih.gov

YM-341619 (AS1617612): This compound emerged from a lead optimization program as a potent and orally active inhibitor of STAT6. google.commedchemexpress.com It demonstrated the potential for treating allergic diseases like asthma. medchemexpress.com

AS1810722: A further development from the same lineage as YM-341619, AS1810722 is a fused bicyclic pyrimidine derivative and a potent STAT6 inhibitor with an IC50 of 1.9 nM. medchemexpress.cnmedchemexpress.com It showed good oral activity and a favorable profile for CYP3A4 inhibition, making it a promising candidate for the treatment of allergic diseases. medchemexpress.cnmedchemexpress.com

LEI-401: While not a direct this compound, LEI-401 is a related pyrimidine-based inhibitor that highlights the continued development in this chemical space. The identification of such lead compounds is a testament to the power of iterative cycles of design, synthesis, and testing in drug discovery. solubilityofthings.com

The journey from a simple scaffold to a clinical candidate is a complex process that relies heavily on a deep understanding of SAR. The this compound core has proven to be a versatile and fruitful starting point for the development of a new generation of targeted therapies.

Optimization Strategies for Improved Therapeutic Index and Pharmacological Properties

The optimization of lead compounds is a critical phase in drug discovery, aiming to enhance therapeutic efficacy while minimizing toxicity, thereby improving the therapeutic index. For analogues of this compound, various strategies are employed to refine their pharmacological profiles. These efforts generally focus on modifying the core structure to improve target affinity and selectivity, as well as optimizing absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov

A central feature of many inhibitors in this class is the morpholine ring, which often plays a crucial role in binding to the target protein. researchgate.net The oxygen atom of the morpholine can form critical hydrogen bonds, and the ring itself can engage in hydrophobic interactions. frontiersin.orgnih.gov Consequently, optimization strategies often revolve around modifications to other parts of the pyrimidine scaffold while retaining the key morpholine interaction.

One common approach involves the derivatization or substitution of functional groups on the pyrimidine ring. nih.gov For instance, in the development of pyrimidine-morpholine hybrids as potential anticancer agents, researchers have synthesized a series of compounds with different substituents on a phenyl ring attached to the pyrimidine core. frontiersin.orgnih.gov This allows for the exploration of structure-activity relationships (SAR) to identify which chemical groups enhance cytotoxic potential.

Another key strategy is the modification of the compound's lipophilicity. In the development of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, the replacement of a morpholine substituent with a more hydrophilic (S)-3-hydroxypyrrolidine group was shown to reduce lipophilicity and significantly increase inhibitory activity. nih.gov This highlights the delicate balance that must be achieved to ensure adequate cell permeability without compromising target engagement or introducing unfavorable pharmacokinetic properties.

Conformational restriction is a further optimization tactic. By replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure, researchers were able to increase the inhibitory potency of a pyrimidine-4-carboxamide (B1289416) inhibitor threefold. nih.gov Such modifications can lock the molecule into a more bioactive conformation, leading to a more favorable interaction with the target.

The optimization process can also be guided by computational studies and structure-based design, especially when the three-dimensional structure of the biological target is known. nih.gov Molecular docking studies can help to predict how different analogues will bind to the target, guiding the synthesis of more potent and selective compounds. frontiersin.org

Detailed research findings from studies on pyrimidine-morpholine derivatives have demonstrated the impact of these optimization strategies. For example, a study on novel pyrimidine-morpholine hybrids evaluated their antiproliferative activity against human cancerous cell lines. The results indicated that the nature and position of substituents on an appended phenyl ring significantly influenced the cytotoxic effects. frontiersin.orgnih.gov

The table below summarizes the in vitro cytotoxic activity of a series of pyrimidine-morpholine compounds against the SW480 human colon adenocarcinoma cell line.

| Compound | R group substitution on the phenyl ring | IC₅₀ (µM) in SW480 cell line |

|---|---|---|

| 2a | H | 117.04 ± 4.15 |

| 2b | 4-F | 24.30 ± 1.25 |

| 2c | 4-Br | 18.10 ± 1.10 |

| 2d | 4-CH₃ | > 120 |

| 2e | 4-CN | 19.10 ± 1.15 |

| 2f | 3-NO₂ | 29.20 ± 1.25 |

| 2g | 4-CF₃ | 5.10 ± 2.12 |

| 2h | 3,4-di-Cl | 28.10 ± 1.20 |

| 5-Fluorouracil (Positive Control) | N/A | 4.90 ± 0.83 |

| Cisplatin (Positive Control) | N/A | 16.10 ± 1.10 |

The data reveals that electron-withdrawing groups at the para position of the phenyl ring, such as trifluoromethyl (CF₃), fluorine (F), bromine (Br), and nitrile (CN), enhanced the cytotoxic effect compared to the unsubstituted analogue (2a). nih.gov The compound with a trifluoromethyl group (2g) was the most potent, with an IC₅₀ value comparable to the standard chemotherapeutic agent 5-Fluorouracil. frontiersin.orgnih.gov Conversely, the presence of an electron-donating methyl group (2d) led to a significant decrease in activity. nih.gov

These findings underscore the importance of systematic structural modifications in the lead optimization process. By carefully selecting and positioning different functional groups, it is possible to significantly improve the desired pharmacological properties of this compound analogues.

Computational Chemistry and Molecular Modeling of 2 Amino 4 Morpholin 4 Yl Pyrimidine Analogues

Molecular Docking Investigations with Target Proteins

Molecular docking studies have been pivotal in identifying and characterizing the binding of 2-amino-4-morpholin-4-yl-pyrimidine analogues to a variety of protein targets. These investigations have been crucial in understanding the structural basis of their activity and in the rational design of new inhibitors. For instance, a series of this compound derivatives have been docked into the ATP-binding site of proteins such as phosphoinositide 3-kinases (PI3Ks), mechanistic target of rapamycin (B549165) (mTOR), and polo-like kinase 1 (PLK1).

A study focused on the design of novel PI3Kα inhibitors utilized a known inhibitor, along with its co-crystal structure, to guide the docking of newly designed compounds. The docking results for these novel 2,4-diaminopyrimidine (B92962) derivatives showed that they occupied the ATP-binding site of PI3Kα, forming critical hydrogen bond interactions with surrounding amino acid residues.

In the context of PLK1, docking studies of this compound-based inhibitors revealed that the pyrimidine (B1678525) core of these compounds forms essential hydrogen bonds with the hinge region of the kinase. This interaction is a common feature observed in many kinase inhibitors and is crucial for their inhibitory activity.

Elucidation of Ligand-Receptor Binding Modes and Interactions

The detailed analysis of ligand-receptor binding modes provides a deeper understanding of the molecular determinants of affinity and selectivity. For this compound analogues, these studies have highlighted the key interactions that contribute to their biological activity.

In the case of PI3Kα inhibitors, the 2-aminopyrimidine (B69317) scaffold has been shown to form hydrogen bonds with the backbone of Val851 in the hinge region of the enzyme. The morpholine (B109124) group often engages in additional interactions, further stabilizing the complex. The specific substitutions on the pyrimidine ring can modulate the binding affinity and selectivity by forming additional contacts with the protein.

For inhibitors targeting PLK1, the 2-amino group and one of the nitrogen atoms of the pyrimidine ring form hydrogen bonds with the backbone of Cys133 and Gly134 in the hinge region. The morpholine substituent is often directed towards the solvent-exposed region, where it can be modified to improve physicochemical properties without disrupting the core binding interactions.

Virtual Screening for Novel Ligands

Virtual screening has emerged as a powerful tool for the discovery of new chemical entities with desired biological activity. By computationally screening large libraries of compounds, it is possible to identify promising candidates for further experimental validation.

A virtual screening campaign targeting PI3Kα, for example, could involve docking a large compound library into the ATP-binding site of the enzyme. The compounds would be ranked based on their predicted binding affinity and other parameters. Those with a this compound scaffold would be of particular interest, given the known activity of this chemical series. This approach allows for the rapid identification of novel hits that can be further optimized.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein to design potent and selective inhibitors. This approach has been successfully applied to the optimization of this compound analogues.

Starting from a hit compound identified through screening, SBDD can be used to iteratively modify its structure to improve its binding affinity and selectivity. For example, if the initial hit compound has a suboptimal interaction with a particular pocket in the binding site, medicinal chemists can use this information to design new analogues with substituents that can better occupy that pocket. This process has been instrumental in the development of highly potent inhibitors of various kinases.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds.

For this compound analogues, a QSAR model could be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their measured inhibitory activity against a particular target. Such a model could then be used to guide the synthesis of new analogues with improved potency. For instance, a 2D-QSAR study might reveal that the inhibitory activity is positively correlated with the hydrophobicity of a particular substituent, suggesting that more hydrophobic groups should be explored at that position.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its conformational stability and the analysis of the interaction dynamics over time. These simulations can provide insights that are not accessible from static docking poses.

For a this compound analogue bound to its target protein, an MD simulation could be used to assess the stability of the key hydrogen bond interactions identified in the docking study. The simulation could also reveal conformational changes in the protein upon ligand binding, which can have important implications for the mechanism of inhibition. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate prediction of the binding affinity than docking scores alone.

Analytical Characterization and Spectroscopic Investigations of Synthesized Compounds

X-ray Crystallography for Definitive Structural Elucidation

X-ray crystallography stands as the premier technique for the unequivocal determination of a molecule's three-dimensional structure. While a specific crystal structure for 2-Amino-4-morpholin-4-yl-pyrimidine is not widely reported in publicly available literature, the analysis of related pyrimidine (B1678525) derivatives by this method provides a clear framework for its potential structural elucidation.

For instance, studies on compounds like 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate (B1233283) have successfully detailed the molecular geometry, including bond lengths, bond angles, and the planarity of the pyrimidine ring. researchgate.net X-ray analysis of a bioactive pyrazolo[3,4-d]pyrimidine derivative revealed two different conformational polymorphs, highlighting the technique's ability to discern subtle differences in crystal packing and molecular conformation. mdpi.com In the case of 2-amino-4-(4-pyridyl)pyrimidine, X-ray crystallography has shown how molecules associate through hydrogen bonding to form complex supramolecular structures. nih.gov

Should single crystals of this compound be obtained, X-ray diffraction analysis would provide precise coordinates for each atom. This data would confirm the connectivity of the amino and morpholino groups to the pyrimidine core and detail the conformation of the morpholine (B109124) ring. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrogen atoms of the pyrimidine ring, which govern the crystal lattice's packing arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for characterizing the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrimidine ring, the amino group, and the morpholine ring. Based on data from analogous structures, the following assignments can be predicted. nih.govmdpi.com The protons on the morpholine ring typically appear as multiplets. The protons on the pyrimidine ring would appear in the aromatic region, and the amino protons would likely present as a broad singlet. semanticscholar.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. For this compound, distinct peaks would be expected for the carbons of the pyrimidine ring and the morpholine ring. Studies on similar 2-aminopyrimidine (B69317) derivatives show characteristic chemical shifts for the C2 and C5 carbons of the pyrimidine ring. ajol.info

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Pyrimidine-H | δ 7.5-8.0 | Doublet | C5-H |

| Pyrimidine-H | δ 5.8-6.2 | Doublet | C6-H |

| Amino (-NH₂) | δ 5.0-5.5 | Broad Singlet | -NH₂ protons |

| Morpholine (-CH₂N-) | δ 3.6-3.8 | Triplet | Protons adjacent to Nitrogen |

| Morpholine (-CH₂O-) | δ 3.4-3.6 | Triplet | Protons adjacent to Oxygen |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Pyrimidine-C | δ 163-165 | C2 (bearing amino group) |

| Pyrimidine-C | δ 160-162 | C4 (bearing morpholino group) |

| Pyrimidine-C | δ 155-158 | C6 |

| Pyrimidine-C | δ 95-100 | C5 |

| Morpholine-C | δ 66-68 | -CH₂O- |

| Morpholine-C | δ 43-45 | -CH₂N- |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Analysis of related 2-aminopyrimidine compounds allows for the prediction of these key vibrational frequencies. nih.govmdpi.com

The most prominent peaks would include the N-H stretching vibrations of the primary amino group, typically seen as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the pyrimidine ring and the aliphatic C-H stretching of the morpholine ring would also be observable. The spectrum would further be characterized by C=N and C=C stretching vibrations within the pyrimidine ring, and the C-O-C stretching of the morpholine ether linkage. ripublication.com